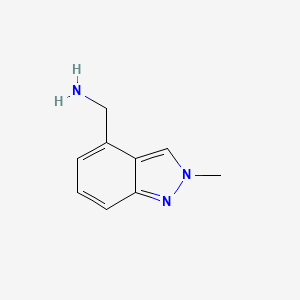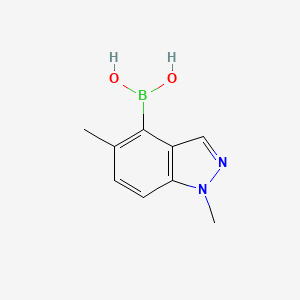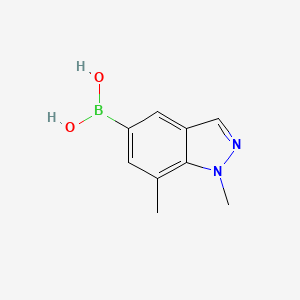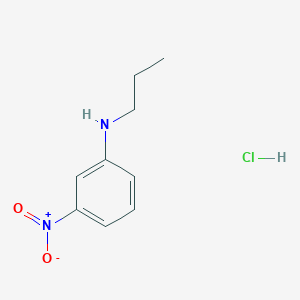
(3-Nitrophenyl)propylamine hydrochloride
Overview
Description
(3-Nitrophenyl)propylamine hydrochloride is a chemical compound with the molecular formula C9H11NO2·HCl. It is characterized by a nitro group (-NO2) attached to a phenyl ring, which is further connected to a propylamine chain. This compound is known for its applications in various fields, including pharmaceuticals, organic synthesis, and materials science.
Synthetic Routes and Reaction Conditions:
Nitration Reaction: The synthesis of this compound typically begins with the nitration of phenylpropylamine. This involves treating phenylpropylamine with a nitrating agent, such as nitric acid (HNO3) and sulfuric acid (H2SO4), under controlled conditions to introduce the nitro group.
Reduction Reaction: The nitro group in the resulting nitrophenylpropylamine can be reduced to an amine group using reducing agents like hydrogen gas (H2) in the presence of a catalyst, such as palladium on carbon (Pd/C).
Acid-Base Reaction: Finally, the amine group is protonated using hydrochloric acid (HCl) to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods: In an industrial setting, the production of this compound involves scaling up the above reactions. Specialized reactors and equipment are used to handle large volumes of reactants and maintain precise control over reaction conditions. The process is optimized for efficiency, yield, and safety, with continuous monitoring and quality control measures in place.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the nitro group is converted to other functional groups, such as nitroso (-NO) or oxime (-NOH).
Reduction: The nitro group can be reduced to an amine group, as mentioned earlier, using various reducing agents.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents like iron (Fe) and hydrochloric acid (HCl) or hydrogen gas (H2) with a catalyst are used.
Substitution: Nucleophiles such as halides (Cl-, Br-) and strong bases (NaOH) are employed.
Major Products Formed:
Oxidation Products: Nitroso derivatives, oximes, and other oxidized forms.
Reduction Products: Amines, such as (3-Aminophenyl)propylamine.
Substitution Products: Halogenated derivatives and other substituted compounds.
Scientific Research Applications
(3-Nitrophenyl)propylamine hydrochloride finds applications in various scientific research areas:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is utilized in biochemical studies to investigate the effects of nitro-containing compounds on biological systems.
Medicine: It serves as a precursor for the synthesis of pharmaceuticals, particularly in the development of drugs targeting specific biological pathways.
Industry: The compound is employed in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which (3-Nitrophenyl)propylamine hydrochloride exerts its effects depends on its specific application. In pharmaceuticals, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can act as an electron-withdrawing group, influencing the reactivity and binding affinity of the compound.
Comparison with Similar Compounds
Phenylpropanolamine: A closely related compound with similar structural features but different functional groups.
3-Phenylpropylamine: Another analog with a similar backbone but lacking the nitro group.
4-Nitrophenylpropylamine: A structural isomer with the nitro group in a different position on the phenyl ring.
Uniqueness: (3-Nitrophenyl)propylamine hydrochloride is unique due to the presence of the nitro group at the 3-position, which imparts distinct chemical and biological properties compared to its analogs. This positioning affects its reactivity, solubility, and interaction with biological targets.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
3-nitro-N-propylaniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c1-2-6-10-8-4-3-5-9(7-8)11(12)13;/h3-5,7,10H,2,6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLVIOEPFHWKBBQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=CC=C1)[N+](=O)[O-].Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50657967 | |
| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1201633-51-3 | |
| Record name | Benzenamine, 3-nitro-N-propyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1201633-51-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nitro-N-propylaniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50657967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(1-Methylpiperidin-4-YL)oxy]propan-1-amine](/img/structure/B1386913.png)
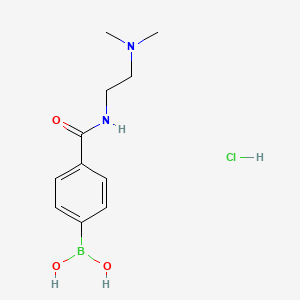
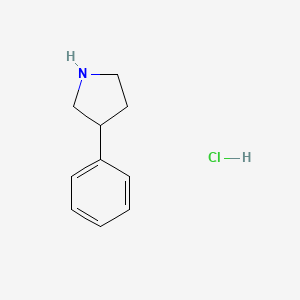
![1-[2-Chloro-5-methyl-4-(methylsulfonyl)phenyl]-piperidine-3-carboxylic acid](/img/structure/B1386917.png)
![tert-Butyl 2-oxo-1,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B1386918.png)

![1,9-Diazaspiro[5.5]undecan-2-one hydrochloride](/img/structure/B1386922.png)


